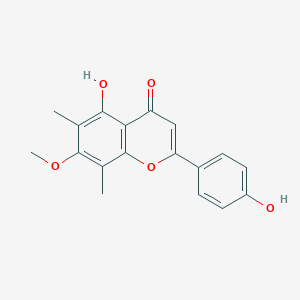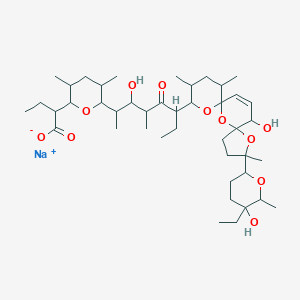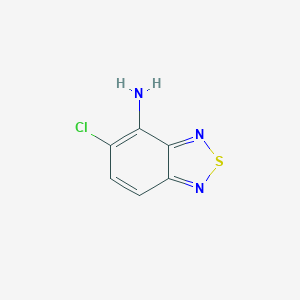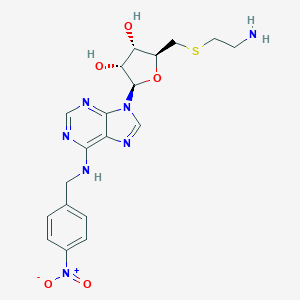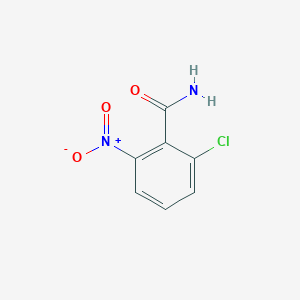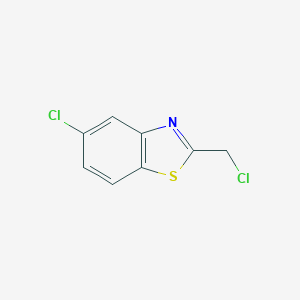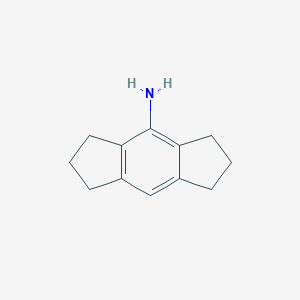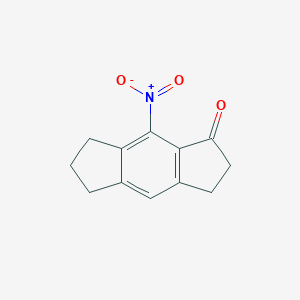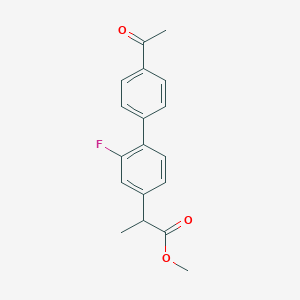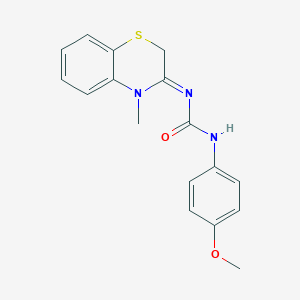
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea, also known as MBTU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has been investigated as a potential anticancer agent. Studies have shown that (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea can induce apoptosis in cancer cells, potentially making it a promising candidate for cancer treatment.
In addition, (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has also been studied for its potential use as an antibacterial and antifungal agent. Studies have shown that (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea exhibits potent activity against a wide range of bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
作用機序
The mechanism of action of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are essential for cell growth and proliferation. This may ultimately lead to the induction of apoptosis in cancer cells and the inhibition of bacterial and fungal growth.
生化学的および生理学的効果
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation.
実験室実験の利点と制限
One of the advantages of using (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea in lab experiments is its potent activity against cancer cells, bacteria, and fungi. This makes it a potentially valuable tool for studying these organisms and developing new treatments. However, one limitation of using (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea. One area of interest is the development of new anticancer agents based on the structure of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea. In addition, further studies are needed to fully understand the mechanism of action of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea and its potential applications in other fields, such as antimicrobial therapy. Finally, the development of more efficient and cost-effective synthesis methods for (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea may also be an area of future research.
合成法
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea can be synthesized through a multistep process involving the reaction of 4-methyl-2H-1,4-benzothiazin-3(4H)-one with 4-methoxyphenyl isocyanate. The resulting intermediate is then treated with ammonium hydroxide to yield (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea. This method has been reported to yield high purity and good yields of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea.
特性
CAS番号 |
108176-77-8 |
|---|---|
製品名 |
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea |
分子式 |
C17H17N3O2S |
分子量 |
327.4 g/mol |
IUPAC名 |
(3Z)-1-(4-methoxyphenyl)-3-(4-methyl-1,4-benzothiazin-3-ylidene)urea |
InChI |
InChI=1S/C17H17N3O2S/c1-20-14-5-3-4-6-15(14)23-11-16(20)19-17(21)18-12-7-9-13(22-2)10-8-12/h3-10H,11H2,1-2H3,(H,18,21)/b19-16- |
InChIキー |
OIAFCHOBYHAFPA-UHFFFAOYSA-N |
異性体SMILES |
CN1/C(=N\C(=O)NC2=CC=C(C=C2)OC)/CSC3=CC=CC=C31 |
SMILES |
CN1C(=NC(=O)NC2=CC=C(C=C2)OC)CSC3=CC=CC=C31 |
正規SMILES |
CN1C(=NC(=O)NC2=CC=C(C=C2)OC)CSC3=CC=CC=C31 |
同義語 |
(1Z)-3-(4-methoxyphenyl)-1-(7-methyl-10-thia-7-azabicyclo[4.4.0]deca-1 ,3,5-trien-8-ylidene)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



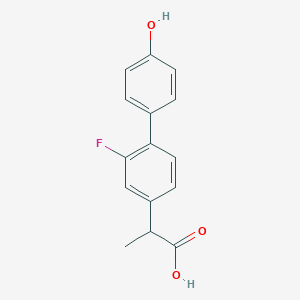
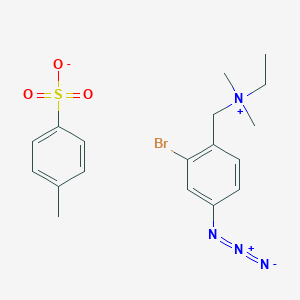
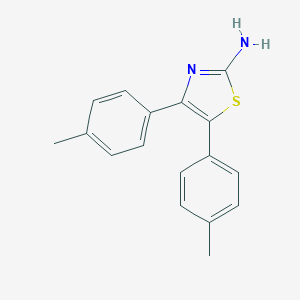
![5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene](/img/structure/B17826.png)
